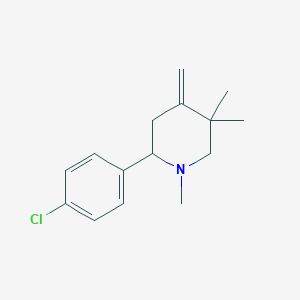![molecular formula C18H24O2Sn B14456242 Diphenylbis[(propan-2-yl)oxy]stannane CAS No. 71573-76-7](/img/structure/B14456242.png)
Diphenylbis[(propan-2-yl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diphenylbis[(propan-2-yl)oxy]stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound has two phenyl groups and two isopropoxy groups attached to a central tin atom. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diphenylbis[(propan-2-yl)oxy]stannane typically involves the reaction of diphenyltin dichloride with isopropanol in the presence of a base. The reaction proceeds as follows:
Ph2SnCl2+2C3H7OH→Ph2Sn(OCH(CH3)2
Properties
CAS No. |
71573-76-7 |
|---|---|
Molecular Formula |
C18H24O2Sn |
Molecular Weight |
391.1 g/mol |
IUPAC Name |
diphenyl-di(propan-2-yloxy)stannane |
InChI |
InChI=1S/2C6H5.2C3H7O.Sn/c2*1-2-4-6-5-3-1;2*1-3(2)4;/h2*1-5H;2*3H,1-2H3;/q;;2*-1;+2 |
InChI Key |
OQIBTMAFOZMFTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


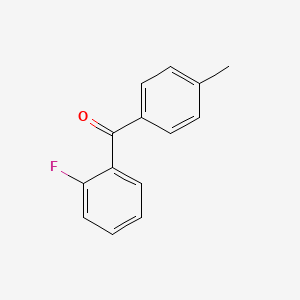
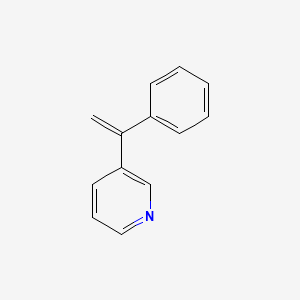
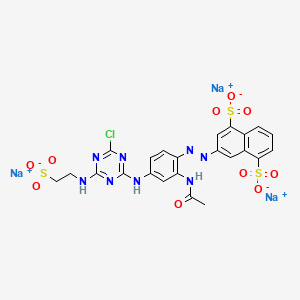
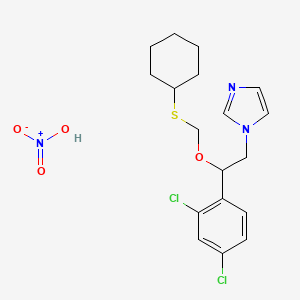
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione](/img/structure/B14456192.png)
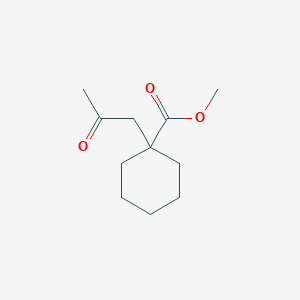
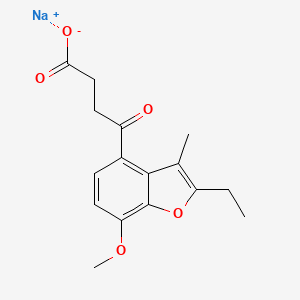
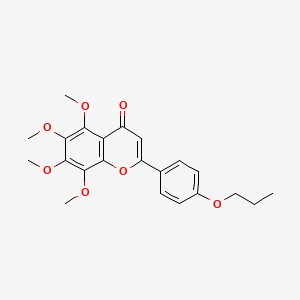
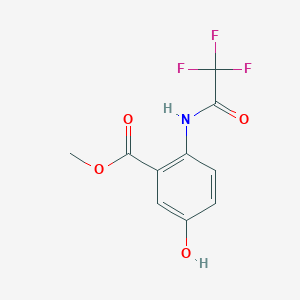
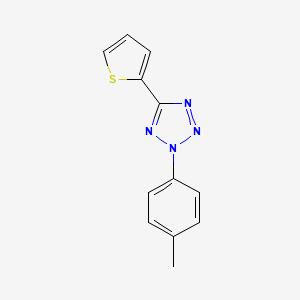
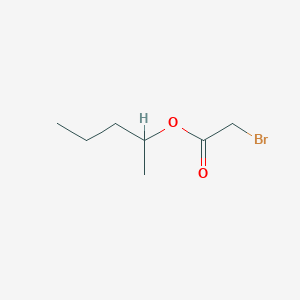
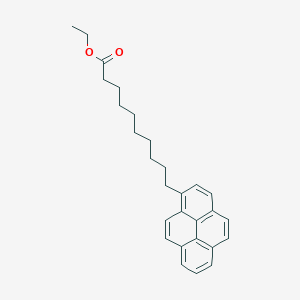
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
